molecular formula C12H17NO2 B13107638 3-(4-Methoxyphenyl)-2-methylpyrrolidin-3-ol

3-(4-Methoxyphenyl)-2-methylpyrrolidin-3-ol

Cat. No.: B13107638
M. Wt: 207.27 g/mol
InChI Key: KVIBNUMXVZOOJU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-methylpyrrolidin-3-ol is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-methylpyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the methoxyphenyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield deoxygenated derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-methylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-2-methylpyrrolidin-3-ol can be compared with other similar compounds, such as:

    3-(4-Hydroxyphenyl)-2-methylpyrrolidin-3-ol: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical and biological properties.

    2-Methyl-3-(4-methoxyphenyl)pyrrolidine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-(4-Methoxyphenyl)-2-methylpyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{NO}_2

This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxyl group, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains and fungi, suggesting that the methoxy substitution enhances their efficacy against microbial pathogens .

Antitumor Activity

Pyrrolidine derivatives have been explored for their antitumor potential. In vitro studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated cytotoxic effects against glioblastoma and breast cancer cells at low concentrations, indicating a promising avenue for cancer therapy .

Neuroprotective Effects

The neuroprotective properties of pyrrolidine compounds have also been investigated. These compounds have been shown to modulate neurotransmitter levels and exhibit anti-inflammatory effects in neuronal models. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its antitumor effects.
  • Modulation of Signal Transduction Pathways : The compound may influence pathways such as the PI3K/Akt and MAPK pathways, which are critical in regulating cell growth and apoptosis.
  • Antioxidant Properties : The presence of the methoxy group is hypothesized to enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL .

Study 2: Antitumor Potential

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study reported an IC50 value of approximately 50 nM against breast adenocarcinoma cells, highlighting its potential as a therapeutic agent in oncology .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialSignificant activity against bacteria
AntitumorIC50 ~50 nM in breast cancer cells
NeuroprotectiveModulation of neurotransmitter levels

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-methylpyrrolidin-3-ol

InChI

InChI=1S/C12H17NO2/c1-9-12(14,7-8-13-9)10-3-5-11(15-2)6-4-10/h3-6,9,13-14H,7-8H2,1-2H3

InChI Key

KVIBNUMXVZOOJU-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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